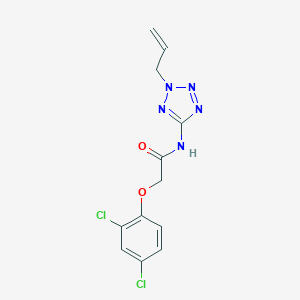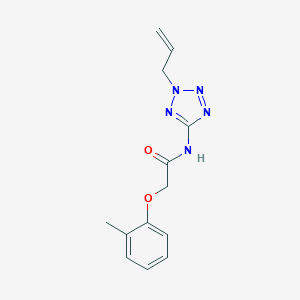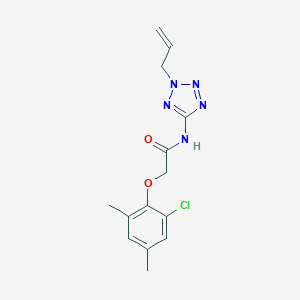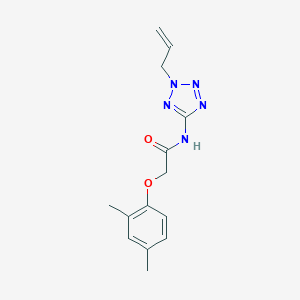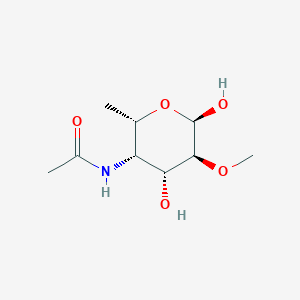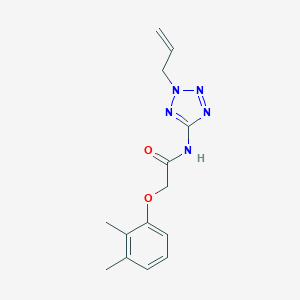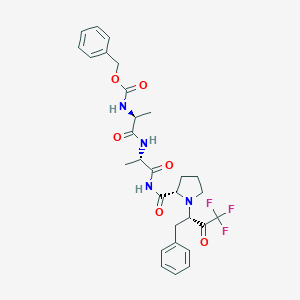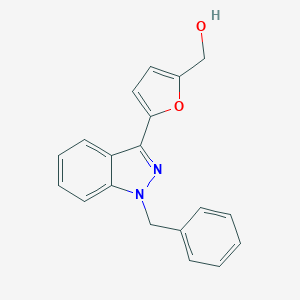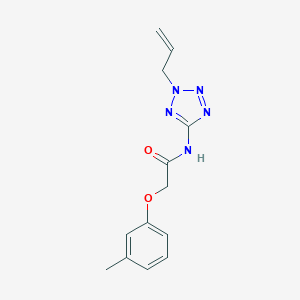
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAT is a tetrazole-based compound that has been synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
生化学的および生理学的効果
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can also be easily modified to create analogs with improved properties. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, including the development of analogs with improved properties, the investigation of its potential use as an anti-cancer agent in combination with other drugs, and the exploration of its potential use as an antibacterial agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide and to identify potential off-target effects.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid. This method involves the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have significant anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antibacterial agent, with studies showing its ability to inhibit the growth of various bacterial strains.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C13H15N5O2 |
分子量 |
273.29 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-7-18-16-13(15-17-18)14-12(19)9-20-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,16,19) |
InChIキー |
CIJSMNIWMZRDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
